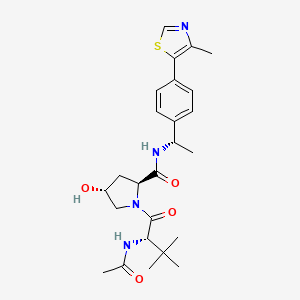

VHL Ligand 14

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H34N4O4S |

|---|---|

Peso molecular |

486.6 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H34N4O4S/c1-14(17-7-9-18(10-8-17)21-15(2)26-13-34-21)27-23(32)20-11-19(31)12-29(20)24(33)22(25(4,5)6)28-16(3)30/h7-10,13-14,19-20,22,31H,11-12H2,1-6H3,(H,27,32)(H,28,30)/t14-,19+,20-,22+/m0/s1 |

Clave InChI |

JAHUHEDUDMTTTF-COWZOJLOSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |

Origen del producto |

United States |

Foundational & Exploratory

VHL Ligand 14: A Core Component for Targeted Protein Degradation of Estrogen Receptor Alpha

An In-depth Technical Guide on the Mechanism of Action and Application in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VHL Ligand 14, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). With a focus on its application in the targeted degradation of Estrogen Receptor α (ERα), this document delves into the underlying biology, quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: The Ubiquitin-Proteasome System and the Rise of PROTACs

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of intracellular proteins, playing a pivotal role in maintaining protein homeostasis.[1] This intricate process involves a cascade of enzymatic reactions mediated by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, which ultimately tag substrate proteins with ubiquitin for recognition and degradation by the 26S proteasome.[1][2]

PROTACs are heterobifunctional molecules designed to hijack the UPS for the selective degradation of a protein of interest (POI).[3][4] They consist of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein.[3][4][5]

The von Hippel-Lindau (VHL) E3 ligase is one of the most utilized E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2] this compound is a specific ligand developed for this purpose, enabling the recruitment of the VHL E3 ligase complex to a desired target.[6]

The VHL E3 Ligase Complex and its Natural Function

The VHL protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex (CRL2^VHL^).[2] Under normal oxygen conditions (normoxia), the primary substrate for VHL is the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). Specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[7][8] This post-translational modification creates a binding site for VHL, leading to the ubiquitination and proteasomal degradation of HIF-1α, thus preventing its accumulation.[7][8]

Mechanism of Action of this compound in PROTACs

This compound functions as the E3 ligase-recruiting moiety within a PROTAC.[6] When incorporated into a PROTAC targeting ERα, the this compound portion binds to the VHL protein, while the other end of the PROTAC binds to ERα. This ternary complex formation brings the VHL E3 ligase machinery into close proximity with ERα, a protein not naturally targeted by VHL.[3][9] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of ERα.[3][5] The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[3][5]

Signaling Pathway of this compound-based ERα PROTAC

Caption: this compound-based PROTAC mechanism for ERα degradation.

Quantitative Data

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context.

| Ligand/PROTAC | Parameter | Value | Target | Notes |

| This compound | IC50 | 196 nM | VHL | Represents the concentration required to inhibit 50% of the binding of a fluorescent probe to VHL.[6] |

| Representative VHL-based ERα PROTAC (e.g., ERD-308) | DC50 | 0.17 nM | ERα (MCF-7 cells) | The concentration of the PROTAC required to degrade 50% of the target protein.[10] |

| Representative VHL-based ERα PROTAC (e.g., ERD-308) | Dmax | >95% | ERα (MCF-7 cells) | The maximum percentage of target protein degradation achieved.[10] |

| Representative VHL Ligand (e.g., VH032) | Kd | 185 nM | VHL | The dissociation constant, a measure of binding affinity.[8] |

Note: Data for representative PROTACs are included to illustrate typical efficacy, as specific DC50 and Dmax values for a PROTAC explicitly using "this compound" are not publicly available in the searched literature.

Experimental Protocols

The characterization of a this compound-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blotting for Protein Degradation

This is a fundamental assay to measure the reduction in the levels of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) and allow them to adhere. Treat cells with a range of concentrations of the this compound-based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the target protein (ERα) and a loading control (e.g., GAPDH, β-actin).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL E3 ligase complex

-

Recombinant ERα protein

-

Ubiquitin

-

ATP

-

This compound-based PROTAC at various concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blotting: Analyze the reaction products by Western blotting using an anti-ERα or anti-ubiquitin antibody. The appearance of higher molecular weight bands or a smear above the unmodified ERα band indicates polyubiquitination.

Ternary Complex Formation Assays

Confirming the formation of the ERα-PROTAC-VHL ternary complex is crucial.

Protocol:

-

Cell Lysis: Lyse cells treated with the PROTAC using a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one component of the complex (e.g., anti-VHL or anti-ERα) and Protein A/G beads.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting, probing for the other two components of the complex.

SPR provides real-time kinetic data on binding events.

Protocol:

-

Immobilization: Immobilize the VHL E3 ligase complex on an SPR sensor chip.

-

Binary Binding: Inject a series of concentrations of the this compound-based PROTAC to measure its binary binding affinity to VHL.

-

Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and ERα over the immobilized VHL. An increased binding response compared to the binary interaction indicates the formation of a stable ternary complex.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the validation of a this compound-based PROTAC.

Conclusion

This compound serves as a potent and versatile tool for the development of PROTACs aimed at targeted protein degradation. Its ability to effectively recruit the VHL E3 ligase complex enables the degradation of otherwise "undruggable" targets, such as the nuclear hormone receptor ERα. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is paramount for the successful design and optimization of novel therapeutics in the rapidly advancing field of targeted protein degradation. This guide provides a foundational framework for researchers to design and execute robust studies to harness the full potential of this compound-based PROTACs.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]

- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

VHL Ligand 14 for PROTAC Synthesis: A Technical Guide

This guide provides an in-depth overview of VHL Ligand 14, a crucial building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document covers the core mechanism of action, quantitative binding data, and detailed experimental protocols for the characterization of PROTACs utilizing this ligand.

Introduction to VHL-based Targeted Protein Degradation

Targeted protein degradation is a therapeutic strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] This is achieved using PROTACs, which are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[2]

The von Hippel-Lindau (VHL) protein, a component of the CRL2^VHL^ E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC development.[1] VHL-based PROTACs have shown significant promise in degrading a multitude of therapeutic targets. This compound (also referred to as Compound 11) is a specific small molecule designed to bind to the VHL E3 ligase, serving as a cornerstone for the assembly of potent and selective PROTAC degraders.[3][4]

Mechanism of Action

The primary function of a VHL-based PROTAC is to induce the proximity between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can subsequently act catalytically to induce the degradation of multiple POI molecules.[2]

This compound: Properties and Comparison

This compound is a high-affinity binder to the VHL protein complex. It was developed for the design of PROTACs targeting the estrogen receptor α (ERα) for degradation.[3][4] Its binding affinity is a critical parameter for the successful formation of the ternary complex and subsequent degradation efficacy.

Table 1: Quantitative Data for this compound

| Parameter | Value | Description | Reference |

|---|

| Binding Affinity (IC₅₀) | 196 nM | Concentration required to inhibit 50% of a probe's binding to the VHL complex. |[3][4][5] |

To contextualize its potency, the binding affinity of this compound is compared with other commonly used VHL ligands in the table below.

Table 2: Comparative Binding Affinities of Common VHL Ligands

| Ligand | Binding Affinity (Kd) | Assay Method |

|---|---|---|

| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |

| VH101 | 44 nM | Isothermal Titration Calorimetry (ITC) |

| This compound (IC₅₀) | 196 nM | Competitive Binding Assay |

| VH298 | 171 nM | Surface Plasmon Resonance (SPR) |

Note: IC₅₀ and Kd values are related but not identical; direct comparison should be made with caution as assay methods differ.

PROTAC Synthesis and Development Workflow

The synthesis of a PROTAC is a modular process involving three key components: the VHL E3 ligase ligand (this compound), a linker, and a warhead (a ligand for the protein of interest). The linker's length, composition, and attachment points are critical variables that must be optimized to ensure productive ternary complex formation.[6] For PROTACs utilizing this compound, the warhead would typically be a ligand for a target like ERα.[4]

The general workflow for developing a this compound-based PROTAC involves several stages, from initial design and synthesis to comprehensive biological evaluation.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments required to characterize this compound and the resulting PROTACs.

Protocol 1: VHL Binding Affinity Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled VHL ligand (probe) from the VHL protein complex.[7][8]

A. Principle Fluorescence Polarization (FP) measures the change in the tumbling rate of a fluorescent probe. A small, unbound probe tumbles rapidly, resulting in low polarization. When bound to the larger VHL protein complex, its tumbling slows, increasing polarization. A test compound that binds to VHL will compete with the probe, displacing it and causing a decrease in polarization.[9]

B. Materials

-

Purified recombinant VHL complex (e.g., ELOB/ELOC/VHL).[7]

-

Fluorescent VHL probe (e.g., BDY FL VH032).[8]

-

This compound (or other test compounds).

-

FP Assay Buffer (e.g., Tris-based buffer with 0.01% BSA and 0.01% Tween-20).

-

Black, low-binding 384-well microplates.

-

Microplate reader capable of measuring fluorescence polarization.[7]

C. Procedure

-

Reagent Preparation :

-

Prepare a 2X solution of the VHL complex in FP Assay Buffer.

-

Prepare a 2X solution of the fluorescent probe in FP Assay Buffer.

-

Prepare a serial dilution of this compound (typically starting from 100 µM) in FP Assay Buffer containing the same final DMSO concentration (e.g., 1%).

-

-

Plate Setup (per well) :

-

Total Binding Wells : 10 µL of 2X VHL complex + 10 µL of FP Assay Buffer.

-

Competitor Wells : 10 µL of 2X VHL complex + 10 µL of serially diluted this compound.

-

Probe Only Wells (Negative Control) : 20 µL of FP Assay Buffer.

-

Add 20 µL of the 2X fluorescent probe solution to all wells except the blank.

-

-

Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.[7]

-

Measurement : Read the fluorescence polarization on a microplate reader (e.g., λex 485 nm, λem 528 nm).[7]

D. Data Analysis

-

Subtract the background fluorescence from all readings.

-

Plot the change in millipolarization (mP) units against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Degradation Assay (Western Blot)

Western blotting is the standard method to quantify the degradation of a target protein and determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).[1][10]

A. Principle Cells are treated with varying concentrations of the PROTAC. Following treatment, cells are lysed, and the total protein is separated by size via SDS-PAGE. The target protein is detected using a specific primary antibody, and the signal is quantified to determine the extent of degradation relative to a vehicle control.

B. Materials

-

Appropriate cell line expressing the target protein (e.g., MCF-7 for ERα).[11]

-

This compound-based PROTAC.

-

Cell culture medium, plates, and incubator.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target protein.

-

Primary antibody for a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

C. Procedure

-

Cell Treatment :

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).[12]

-

-

Lysate Preparation :

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Harvest lysates and clarify by centrifugation.

-

Determine protein concentration using a BCA assay.[13]

-

-

SDS-PAGE and Transfer :

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and sample buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.[1]

-

-

Immunoblotting :

-

Block the membrane in blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Repeat the immunoblotting process for the loading control protein.

-

-

Detection and Analysis :

-

Apply ECL substrate and capture the chemiluminescent signal using an imager.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

D. Data Analysis

-

Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).

-

Plot the percentage of protein remaining against the log concentration of the PROTAC.

-

Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Table 3: Example Data Presentation for a VHL-based ERα PROTAC

| PROTAC Concentration | % ERα Remaining (Normalized) |

|---|---|

| Vehicle (DMSO) | 100% |

| 0.1 nM | 95% |

| 1 nM | 60% |

| 10 nM | 15% |

| 100 nM | 5% |

| 1 µM | 8% |

| Calculated DC₅₀ | ~1.5 nM |

| Calculated Dₘₐₓ | ~95% |

This table represents exemplary data to illustrate the expected outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. tracerDB | FP [tracerdb.org]

- 10. benchchem.com [benchchem.com]

- 11. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. ptglab.com [ptglab.com]

VHL Ligand 14: A Technical Overview of its Binding Affinity to the Von Hippel-Lindau Protein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of VHL Ligand 14 to the Von Hippel-Lindau (VHL) protein, a critical interaction leveraged in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to VHL and its Role in Targeted Protein Degradation

The Von Hippel-Lindau tumor suppressor protein (VHL) is a key component of the E3 ubiquitin ligase complex.[1] This complex, which also includes elongin B, elongin C, and cullin-2, plays a crucial role in cellular homeostasis by targeting specific proteins for degradation via the ubiquitin-proteasome system.[1] One of the primary substrates of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a transcription factor that upregulates genes involved in the response to low oxygen levels.[1] By mediating the degradation of HIF-1α under normal oxygen conditions, VHL prevents aberrant cell growth and proliferation.[1]

The ability of small molecules to bind to VHL has been harnessed in the field of targeted protein degradation. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. By simultaneously binding to both the target protein and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. VHL is a commonly recruited E3 ligase in PROTAC design, and the affinity of the VHL ligand is a critical determinant of the resulting PROTAC's efficacy.

This compound: Structure and Significance

This compound, also known as Compound 11, is a synthetic ligand designed to bind to the VHL protein.[2][3] It serves as a crucial component in the construction of PROTACs, particularly those targeting the estrogen receptor α (ERα) for degradation.[2][3][4] The chemical structure of this compound is presented below.

Chemical Structure of this compound

Quantitative Binding Affinity Data

The binding affinity of this compound to the VHL protein has been quantified using a competitive fluorescence polarization assay. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a ligand required to inhibit the binding of a known fluorescent probe by 50%. It is important to note that the IC50 value is dependent on the experimental conditions, including the concentration of the fluorescent probe and the VHL protein complex. The dissociation constant (Kd), which represents the intrinsic binding affinity between the ligand and the protein, was not reported in the primary literature for this compound.

| Ligand | Binding Parameter | Value | Assay Method |

| This compound | IC50 | 196 nM | Competitive Fluorescence Polarization |

Experimental Protocols

The following is a detailed methodology for a competitive fluorescence polarization assay, adapted from the protocol used to determine the IC50 value of this compound.

Competitive Fluorescence Polarization Assay for VHL Ligand Binding

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the VHL protein complex.

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex

-

Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)

-

Test compound (this compound)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the VCB complex in the assay buffer. The final concentration in the assay should be in the low nanomolar range.

-

Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration should be at or below its Kd for the VCB complex to ensure a sensitive assay window.

-

Prepare a serial dilution of the test compound (this compound) in the assay buffer.

-

-

Assay Setup:

-

Add a small volume (e.g., 5 µL) of the serially diluted test compound to the wells of the 384-well plate. Include wells with buffer and no compound as a positive control (maximum polarization) and wells with a known saturating concentration of a non-fluorescent VHL ligand as a negative control (minimum polarization).

-

Prepare a master mix of the VCB complex and the fluorescent probe in the assay buffer.

-

Add an equal volume (e.g., 5 µL) of the VCB/probe master mix to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

The raw fluorescence polarization data is typically converted to a percentage of inhibition relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

VHL-HIF-1α Signaling Pathway

The following diagram illustrates the central role of the VHL protein complex in the degradation of HIF-1α under normoxic conditions.

Experimental Workflow: Competitive Fluorescence Polarization Assay

The diagram below outlines the workflow for determining the binding affinity of a VHL ligand using a competitive fluorescence polarization assay.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 2010986-87-3 | BroadPharm [broadpharm.com]

The Role of VHL Ligand 14 in Estrogen Receptor Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides an in-depth technical overview of the role and application of VHL Ligand 14, a crucial component in the development of PROTACs aimed at degrading the Estrogen Receptor α (ERα), a key driver in the majority of breast cancers.

ERα-positive breast cancer is traditionally treated with therapies that modulate the receptor's activity. However, the development of resistance is a significant clinical challenge. PROTACs that induce the degradation of ERα offer a promising strategy to overcome this resistance. By physically removing the receptor, these molecules can prevent both ligand-dependent and -independent signaling. At the heart of these ERα-targeting PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, and specific VHL ligands are essential for this process.

This document will detail the mechanism of action of VHL-recruiting ERα PROTACs, with a specific focus on those utilizing this compound. We will present quantitative data on their efficacy, provide detailed experimental protocols for their characterization, and illustrate key pathways and workflows through diagrams.

Mechanism of Action: VHL-Mediated ERα Degradation

A VHL-based ERα PROTAC is a tripartite molecule consisting of three key components: a ligand that binds to ERα, a linker, and a ligand that recruits the VHL E3 ligase. This compound serves as this crucial E3 ligase-recruiting moiety.

The process begins with the PROTAC molecule simultaneously binding to ERα and the VHL E3 ligase within the cell. This induced proximity results in the formation of a ternary complex (ERα-PROTAC-VHL). The formation of this complex is a critical step for the subsequent degradation of the target protein. Once the ternary complex is formed, the VHL E3 ligase ubiquitinates ERα by catalyzing the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERα. This polyubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome. A key feature of this process is its catalytic nature; once ERα is degraded, the PROTAC molecule is released and can recruit another ERα protein, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.

Below is a diagram illustrating this signaling pathway.

Quantitative Data for VHL-Based ERα Degraders

The efficacy of PROTACs is typically quantified by their DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). This compound, also known as compound 11 in some literature, has a binding affinity (IC50) for VHL of 196 nM[1][2]. This ligand has been incorporated into the highly potent ERα degrader, ERD-308[3].

The following tables summarize the in vitro efficacy of ERD-308 in ER-positive breast cancer cell lines.

Table 1: In Vitro Degradation Efficacy of ERD-308

| Cell Line | DC50 (nM) | Dmax | Reference |

| MCF-7 | 0.17 | >95% at 5 nM | [3] |

| T47D | 0.43 | >95% at 5 nM | [3] |

Table 2: Antiproliferative Activity of ERD-308

| Cell Line | IC50 (nM) | Assay | Reference |

| MCF-7 | 0.31 | Cell Proliferation | [3] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of VHL-based ERα degraders. Below are methodologies for key experiments.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Plate ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of the VHL-based ERα PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time, typically 16-24 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

-

Boil samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Incubate another membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin).

-

Wash the membranes three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membranes three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membranes.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize ERα band intensity to the loading control.

-

Calculate the percentage of ERα degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.

-

References

An In-depth Technical Guide to the Structure-Activity Relationship of VHL Ligand 14

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of VHL Ligand 14, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This compound, also referred to as Compound 11, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and it plays a pivotal role in the targeted degradation of proteins implicated in various diseases. This document details the quantitative binding data, experimental methodologies, and the logical framework of its mechanism of action.

Core Concepts: VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL is one of the most successfully utilized E3 ligases in PROTAC design. VHL ligands, such as this compound, are instrumental in forming a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The affinity of the VHL ligand for its target is a critical determinant of the efficacy of the resulting PROTAC. A strong and specific interaction is necessary to efficiently recruit the VHL E3 ligase and initiate the degradation cascade.

Quantitative Data: this compound Binding Affinity

This compound has been identified as a potent binder to the VHL protein complex. The primary quantitative measure of its binding affinity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a reference ligand to VHL.

| Ligand | Parameter | Value | Assay Type | Reference |

| This compound (Compound 11) | IC50 | 196 nM | Not Specified | [1] |

This nanomolar binding affinity underscores the suitability of this compound as an effective E3 ligase recruiter for PROTAC applications.

Structure-Activity Relationship (SAR) of VHL Ligands

While a detailed SAR study specifically focused on systematic modifications of this compound is not extensively available in the public domain, the broader principles of VHL ligand design provide valuable insights. The core scaffold of most potent VHL ligands is based on a hydroxyproline (B1673980) (Hyp) moiety, which mimics the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).

Key structural features that influence the binding affinity of VHL ligands include:

-

The Hydroxyproline Core: The (2S, 4R)-4-hydroxyproline is a critical recognition element. The hydroxyl group forms key hydrogen bonds with serine and histidine residues in the VHL binding pocket.

-

The tert-Butyl Group: A tert-butyl group or similar bulky hydrophobic moiety at the N-acyl position of the hydroxyproline is generally favored for optimal binding.

-

The Acyl Group: The nature of the acyl group attached to the hydroxyproline nitrogen influences potency and physicochemical properties.

-

The Linker Attachment Point: The point of attachment of the linker to the VHL ligand is crucial for maintaining high-affinity binding while allowing for the effective formation of the ternary complex.

Application in PROTACs: The Case of ERD-148

This compound (Compound 11) is a key component of the PROTAC estrogen receptor α (ERα) degrader, ERD-148. ERD-148 was developed to target and degrade ERα, a key driver in the majority of breast cancers. In this PROTAC, this compound is connected via a linker to a raloxifene-based ligand that binds to ERα.

The efficacy of ERD-148 in degrading ERα has been demonstrated in ER-positive breast cancer cell lines, such as MCF-7 and T47D. The degradation of ERα by ERD-148 is dependent on the recruitment of the VHL E3 ligase, highlighting the critical role of this compound.

Experimental Protocols

VHL Binding Assay (General Protocol)

Determining the binding affinity of VHL ligands is crucial for SAR studies. A common method is a competitive binding assay using fluorescence polarization (FP).

Principle: A fluorescently labeled VHL ligand (tracer) is incubated with the VHL protein complex, resulting in a high FP signal. Unlabeled VHL ligands (competitors) are then added in increasing concentrations. The displacement of the fluorescent tracer by the competitor ligand leads to a decrease in the FP signal, which is proportional to the binding affinity of the competitor.

Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

Fluorescently labeled VHL tracer (e.g., a derivative of a known VHL ligand)

-

Test compounds (e.g., this compound and its analogs)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader capable of FP measurements

Procedure:

-

Prepare a solution of the VBC complex and the fluorescent tracer in the assay buffer.

-

Add serial dilutions of the test compounds to the wells of a microplate.

-

Add the VBC/tracer solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Plot the FP signal against the logarithm of the competitor concentration and fit the data to a suitable model to determine the IC50 value.

Western Blotting for ERα Degradation

Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.

Cell Culture and Treatment:

-

Culture ER-positive breast cancer cells (e.g., MCF-7 or T47D) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., ERD-148) or vehicle control (e.g., DMSO) for a specific duration (e.g., 4, 8, 16, or 24 hours).

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Immunoblotting:

-

Normalize the protein concentrations of all samples.

-

Denature the proteins by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (ERα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Visualizations

Signaling Pathway of PROTAC-mediated Degradation

References

VHL Ligand 14: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide on the chemical properties, synthesis, and biological activity of VHL Ligand 14, a key building block for Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Estrogen Receptor Alpha (ERα).

This document provides a comprehensive overview of this compound, a crucial component in the development of PROTACs for targeted protein degradation. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this E3 ligase ligand.

Chemical and Physical Properties

This compound is a synthetic molecule designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its recruitment of VHL is a critical step in the mechanism of action for PROTACs that are designed to degrade specific target proteins.[1]

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₄N₄O₄S | [2] |

| Molecular Weight | 486.63 g/mol | [2] |

| CAS Number | 2010986-87-3 | [2] |

| Appearance | White to off-white solid | [2] |

| Binding Affinity (IC₅₀) | 196 nM (to VHL) | [2] |

| Solubility | ≥ 100 mg/mL in DMSO | [2] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of analogous VHL ligands is well-documented.[3][4] These syntheses generally involve a multi-step approach, often culminating in the coupling of a substituted hydroxyproline (B1673980) core with other key fragments. The following diagram illustrates a plausible synthetic strategy based on established methods for similar VHL ligands.

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action in PROTACs

This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The PROTAC itself is a heterobifunctional molecule, containing a ligand for the target protein (e.g., ERα), a linker, and the VHL ligand. The binding of the PROTAC to both the target protein and the VHL E3 ligase brings them into close proximity, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][5]

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

An In-depth Technical Guide to VHL Ligand 14 and its Application in the Ubiquitin-Proteasome System for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VHL Ligand 14, its mechanism of action within the ubiquitin-proteasome system, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). The focus is on the targeted degradation of the Estrogen Receptor alpha (ERα), a key target in breast cancer therapy. This document includes quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Introduction to VHL and the Ubiquitin-Proteasome System

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, also known as the ECV complex (Elongin B, Elongin C, Cullin 2, and VHL)[1]. This complex plays a crucial role in cellular homeostasis by targeting specific proteins for degradation via the ubiquitin-proteasome system (UPS). The primary endogenous substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key regulator of the cellular response to low oxygen levels[1][2].

The UPS is a major pathway for controlled protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that result in the covalent attachment of a chain of ubiquitin molecules to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome[2].

PROTACs are heterobifunctional molecules that hijack the UPS to induce the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI.

This compound: A Key Component for VHL-Recruiting PROTACs

This compound, also referred to as Compound 11 in some literature, is a small molecule designed to bind to the VHL E3 ubiquitin ligase[2][3]. It serves as a crucial building block for the synthesis of VHL-recruiting PROTACs. The primary application of this compound has been in the development of PROTACs targeting the Estrogen Receptor alpha (ERα) for degradation[2][3].

Quantitative Data for this compound and Derived PROTACs

The following tables summarize the key quantitative data for this compound and a prominent ERα-targeting PROTAC, ERD-308, which incorporates a derivative of this compound.

| Compound | Parameter | Value | Assay | Reference |

| This compound | IC50 (Binding to VHL) | 196 nM | Not Specified | [2][3] |

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| ERD-308 | ERα | MCF-7 | 0.17 nM | >95% at 5 nM | [4][5] |

| ERD-308 | ERα | T47D | 0.43 nM | >95% at 5 nM | [4][5] |

-

IC50: The concentration of a substance that is required for 50% inhibition of a biological process.

-

DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathway and Experimental Workflow

VHL-Mediated ERα Degradation Pathway

The following diagram illustrates the mechanism by which a this compound-based PROTAC, such as ERD-308, induces the degradation of ERα.

Caption: VHL-mediated degradation of ERα by a PROTAC.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the evaluation of a this compound-based PROTAC.

Caption: Experimental workflow for evaluating a VHL-based PROTAC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-based PROTACs.

Western Blotting for PROTAC-Mediated ERα Degradation

Objective: To quantify the dose-dependent degradation of ERα in response to treatment with a this compound-based PROTAC.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D).

-

Cell culture medium and supplements.

-

This compound-based PROTAC (e.g., ERD-308).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against ERα.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using supplemented lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα band intensity to the corresponding loading control.

-

Calculate the percentage of ERα remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining ERα against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the VHL protein complex.

Materials:

-

Purified VHL E3 ligase complex (VCB complex: VHL, Elongin C, Elongin B).

-

This compound.

-

ITC instrument.

-

Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the VCB complex and dissolve this compound in the same dialysis buffer to ensure buffer matching.

-

Determine the accurate concentrations of the protein and the ligand.

-

-

ITC Experiment Setup:

-

Load the VCB complex into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).

-

Load this compound into the injection syringe (typically at a concentration 10-fold higher than the protein).

-

-

Titration:

-

Perform a series of small, sequential injections of this compound into the sample cell containing the VCB complex.

-

Measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat peaks from each injection to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (kon) and dissociation (koff) rate constants of the interaction between this compound and the VHL protein complex, and to determine the binding affinity (Kd).

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified VCB complex.

-

This compound.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using EDC/NHS.

-

Immobilize the VCB complex onto the sensor chip surface via amine coupling.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of this compound over the immobilized VCB surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex (ERα-PROTAC-VHL) induced by a this compound-based PROTAC.

Materials:

-

Tagged ERα protein (e.g., His-tagged).

-

Tagged VCB complex (e.g., GST-tagged).

-

This compound-based PROTAC.

-

TR-FRET donor-labeled antibody (e.g., anti-His-Terbium).

-

TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

Assay Setup:

-

In a microplate, combine the tagged ERα protein, tagged VCB complex, and a serial dilution of the PROTAC.

-

Incubate the mixture to allow for ternary complex formation.

-

-

Antibody Addition:

-

Add the donor- and acceptor-labeled antibodies to the wells.

-

Incubate to allow the antibodies to bind to their respective tags.

-

-

TR-FRET Measurement:

-

Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores at their respective wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration and fit the data to determine the EC50 for ternary complex formation.

-

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its ability to effectively recruit the VHL E3 ligase has been successfully leveraged to induce the degradation of high-value therapeutic targets such as ERα. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of targeted protein degradation. The continued exploration and optimization of PROTACs based on this compound and other E3 ligase ligands hold significant promise for the development of novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound| CAS NO:2010986-87-3| GlpBio [glpbio.cn]

- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

VHL Ligand 14: A Second-Generation Component for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. A critical component of many successful PROTACs is a high-affinity ligand for an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized in PROTAC design, owing to its broad tissue expression and the availability of well-characterized small-molecule ligands.[1][]

This technical guide focuses on VHL Ligand 14, a second-generation VHL ligand that has demonstrated utility in the development of potent and selective protein degraders. We will explore its mechanism of action, provide comparative data with other VHL ligands, detail key experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.

This compound: Properties and Mechanism of Action

This compound is a small molecule designed to bind with high affinity to the substrate recognition pocket of the VHL protein.[3] Its primary application is as a building block in the synthesis of PROTACs. When incorporated into a PROTAC, this compound serves as the "anchor" to the VHL E3 ligase complex. The other end of the PROTAC contains a ligand for a specific protein of interest (POI). By simultaneously binding both VHL and the POI, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5]

This compound has been specifically utilized in the design of PROTACs targeting the estrogen receptor α (ERα), demonstrating its utility in developing therapeutics for hormone-driven cancers.[3][6]

Signaling Pathway: PROTAC-Mediated Ubiquitination

The diagram below illustrates the catalytic mechanism by which a VHL-based PROTAC, utilizing a ligand such as this compound, induces the ubiquitination and subsequent degradation of a target protein.

Data Presentation: Comparative Analysis of VHL Ligands

The efficacy of a VHL-based PROTAC is highly dependent on the binding affinity of its VHL ligand. Second-generation ligands have been developed to improve upon initial scaffolds, offering enhanced potency, better physicochemical properties, and more versatile exit vectors for linker attachment.[7][8] Below is a summary of quantitative data for this compound and other notable second-generation VHL ligands.

| Ligand | Binding Affinity to VHL | Assay Type | Key Features & Applications | Reference |

| This compound | IC50 = 196 nM | Not Specified | Used for developing ERα degraders. | [6] |

| VH298 | Kd = 80-90 nM | Not Specified | Potent VHL:HIF-α interaction inhibitor; used for PROTAC synthesis. | [9] |

| VL285 | IC50 = 0.34 µM (340 nM) | Not Specified | VHL ligand used in PROTAC development. | [9] |

| VHL-IN-1 | Kd = 37 nM | Not Specified | Potent VHL inhibitor that stabilizes HIF-1α. | [9] |

| VH032 | Kd = 1.5 µM | ITC | A foundational, widely used VHL ligand for PROTACs. | [7] |

Note: Binding affinities (IC50, Kd) are highly dependent on the specific assay conditions. Direct comparison between values obtained from different studies and assay types should be made with caution.

Experimental Protocols

Characterizing the binding of a ligand to VHL is a critical step in the development of a PROTAC. The following are detailed methodologies for two common and robust assays used for this purpose: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) Competition Assay.

Protocol 1: Isothermal Titration Calorimetry (ITC) for VHL-Ligand Binding

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of a ligand binding to the VHL complex.

Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

This compound (or other test ligand)

-

ITC instrument (e.g., Malvern MicroCal)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

DMSO (for ligand stock solution)

-

Degasser

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the VBC protein complex against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare the final protein and ligand solutions by diluting them into the exact same final dialysis buffer. The final DMSO concentration must be identical in both the protein (cell) and ligand (syringe) solutions to minimize heats of dilution. A typical final DMSO concentration is 1-2%.

-

Accurately determine the final concentrations of the protein and ligand solutions (e.g., via UV-Vis spectroscopy).

-

Degas both solutions for at least 10 minutes immediately prior to the experiment to prevent air bubbles.[10]

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the reference power and stirring speed (e.g., 5 µcal/s and 750 rpm).

-

-

Experimental Run:

-

Load the VBC protein solution (typically 10-20 µM) into the sample cell.

-

Load the VHL ligand solution (typically 100-200 µM, ~10-fold excess) into the titration syringe.

-

Perform an initial injection of ~0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.

-

Execute a series of injections (e.g., 19 injections of 2 µL each) with a spacing of ~150 seconds between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Subtract the heat of dilution, determined from a control experiment titrating the ligand into buffer alone.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.[11]

-

Protocol 2: Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity (IC50, Ki) of an unlabeled ligand by measuring its ability to displace a fluorescently labeled probe from the VHL complex.

Materials:

-

Purified VBC complex

-

Fluorescently labeled VHL probe (e.g., a FAM-labeled HIF-1α peptide or a fluorescent VHL ligand)

-

Unlabeled test ligand (e.g., this compound)

-

Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.5, 100 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Microplate reader capable of measuring fluorescence polarization

Methodology:

-

Assay Setup:

-

Prepare a solution containing the VBC complex and the fluorescent probe in assay buffer. The concentrations should be optimized based on the probe's affinity; typically, the VBC concentration is set near the Kd of the probe, and the probe concentration is low (e.g., 1-5 nM).[12]

-

Prepare a serial dilution of the unlabeled test ligand in assay buffer.

-

-

Plate Layout:

-

Add the test ligand dilutions to the wells of the 384-well plate.

-

Include control wells:

-

Negative Control (0% inhibition): VBC + probe + buffer (with equivalent DMSO as test wells).

-

Positive Control (100% inhibition): VBC + probe + a saturating concentration of a known high-affinity unlabeled VHL ligand.

-

Probe Only Control: Probe + buffer (to measure polarization of the free probe).

-

-

-

Running the Assay:

-

Add the VBC/probe mixture to all wells containing the test ligand and controls.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium. Protect from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.[13]

-

Plot the mP values against the logarithm of the test ligand concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the fluorescent probe.[14]

-

Mandatory Visualizations

Experimental Workflow: VHL Ligand Evaluation

The following diagram outlines the typical workflow for the discovery and validation of a new VHL ligand and its subsequent incorporation into a PROTAC.

References

- 1. This compound | C25H34N4O4S | CID 122529139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 2010986-87-3 | BroadPharm [broadpharm.com]

- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. hackert.cm.utexas.edu [hackert.cm.utexas.edu]

- 12. bmglabtech.com [bmglabtech.com]

- 13. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

Investigating the Ternary Complex with VHL Ligand 14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ternary complex formed by Proteolysis Targeting Chimeras (PROTACs) utilizing VHL Ligand 14 to induce the degradation of Estrogen Receptor Alpha (ERα). As the landscape of targeted protein degradation (TPD) evolves, a comprehensive understanding of the formation and dynamics of the key [Target-PROTAC-E3 Ligase] ternary complex is paramount for the rational design of effective therapeutics. This document outlines the core principles, quantitative biophysical characterization, detailed experimental protocols, and relevant signaling pathways associated with this system.

Introduction to this compound in Ternary Complex Formation

This compound is a crucial component in the design of PROTACs aimed at hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the degradation of specific proteins of interest (POIs). In the context of this guide, the POI is Estrogen Receptor Alpha (ERα), a key driver in certain types of breast cancer. A PROTAC incorporating this compound acts as a molecular bridge, inducing proximity between ERα and the VHL E3 ligase. This proximity facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome. The formation and stability of this transient ternary complex are critical determinants of the efficacy of the PROTAC. This compound exhibits a binding affinity for VHL with an IC50 of 196 nM.[1][2]

Quantitative Data on Ternary Complex Formation

The biophysical and thermodynamic parameters of ternary complex formation are essential for understanding the potency and mechanism of action of a PROTAC. Due to the limited availability of comprehensive public data specifically for a PROTAC derived from this compound targeting ERα, the following tables include the known binary interaction data for this compound and representative data from a well-characterized VHL-based PROTAC system to illustrate the typical parameters measured.

Table 1: Binary Interaction of this compound with VHL

| Ligand | Assay Type | Parameter | Value (nM) |

| This compound | Biochemical Assay | IC50 | 196 |

This table presents the half-maximal inhibitory concentration (IC50) for the binding of this compound to the VHL E3 ligase complex.[1][2]

Table 2: Illustrative Biophysical and Thermodynamic Data for a Representative VHL-based PROTAC Ternary Complex

| Interaction | Assay Type | Parameter | Value |

| PROTAC :: VHL (Binary) | SPR | K_D_ (nM) | 70 |

| k_on_ (1/Ms) | 1.2 x 10^5 | ||

| k_off_ (1/s) | 8.4 x 10^-3 | ||

| POI :: PROTAC :: VHL (Ternary) | SPR | K_D_ (nM) | 5.4 |

| k_on_ (1/Ms) | 2.5 x 10^5 | ||

| k_off_ (1/s) | 1.35 x 10^-3 | ||

| ITC | ΔH (kcal/mol) | -10.5 | |

| ITC | -TΔS (kcal/mol) | 2.1 | |

| ITC | Stoichiometry (n) | 1.0 | |

| Cooperativity (α) | K_D_ (binary) / K_D_ (ternary) | 12.96 |

This table provides representative data from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments for a well-characterized VHL-based PROTAC system. This data is for illustrative purposes to demonstrate the typical quantitative parameters evaluated in ternary complex analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of the ternary complex. The following protocols provide a step-by-step guide for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the association (k_on_), dissociation (k_off_), and equilibrium dissociation (K_D_) constants for the binary (PROTAC::VHL) and ternary (ERα::PROTAC::VHL) interactions.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., Series S CM5 or SA chip)

-

Purified VHL E3 ligase complex (with a biotin (B1667282) tag for SA chip)

-

Purified ERα protein

-

PROTAC synthesized with this compound

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (if using amine coupling)

-

High-quality, low-binding microplates

Procedure:

-

Protein Preparation: Ensure proteins are highly pure and dialyzed against the SPR running buffer.

-

Ligand Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface. For a biotinylated VHL complex, use a streptavidin (SA) chip. For untagged VHL, use amine coupling chemistry on a CM5 chip.

-

Binary Interaction Analysis:

-

Prepare a dilution series of the PROTAC in SPR running buffer.

-

Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine k_on_, k_off_, and K_D_.

-

-

Ternary Complex Analysis:

-

Prepare a series of analyte solutions, each containing a fixed, saturating concentration of ERα and a varying concentration of the PROTAC. Pre-incubate these solutions.

-

Inject the pre-incubated solutions over the immobilized VHL surface.

-

Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex.

-

-

Data Analysis and Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the binary K_D_ to the ternary K_D_. An α value greater than 1 indicates positive cooperativity.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (ΔH, -TΔS) and stoichiometry (n) of binding for the binary and ternary interactions.

Materials:

-

Isothermal titration calorimeter

-

Purified VHL E3 ligase complex

-

Purified ERα protein

-

PROTAC synthesized with this compound

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the proteins and the PROTAC against the same buffer to minimize heats of dilution.

-

Binary Titration (PROTAC into VHL):

-

Load the VHL complex into the sample cell and the PROTAC into the injection syringe.

-

Perform a series of injections of the PROTAC into the VHL solution while monitoring the heat change.

-

-

Ternary Titration:

-

To measure ternary complex formation, the sample cell can be filled with a mixture of VHL and ERα, and the PROTAC is injected.

-

Alternatively, pre-saturate the VHL complex with the PROTAC and titrate this binary complex into the ERα solution.

-

-

Data Analysis:

-

Integrate the heat changes from each injection.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Visualizations of Pathways and Workflows

ERα Signaling Pathway and Impact of Degradation

The degradation of ERα by a this compound-based PROTAC disrupts its signaling cascade, which is crucial for the proliferation of certain cancer cells.

Experimental Workflow for Ternary Complex Investigation

The following workflow outlines the key steps in the investigation and characterization of a this compound-based PROTAC.

References

Methodological & Application

Application Notes and Protocols for VHL Ligand 14 PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][][5] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely and successfully utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of high-affinity small-molecule ligands.[6][7]

This document provides a detailed guide for the design, synthesis, and evaluation of PROTACs utilizing VHL Ligand 14, a known ligand for the VHL E3 ligase.[8] this compound has a reported binding affinity (IC50) of 196 nM for VHL and has been successfully used in the development of PROTACs targeting the estrogen receptor α (ERα).[8] These application notes and protocols will guide researchers through the critical steps of PROTAC design, from conceptualization to cellular characterization.

VHL-Mediated Protein Degradation Pathway